
4-Methyl-3-(1-methylethyl)benzenamine
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Overview
Description
4-Methyl-3-(1-methylethyl)benzenamine, also known as p-tert-butylaniline, is an organic compound with the molecular formula C10H15N and a molecular weight of 149.23 g/mol. This compound is characterized by the presence of a methyl group and an isopropyl group attached to a benzene ring, along with an amine group. It is used in various scientific experiments, including material chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-3-(1-methylethyl)benzenamine can be synthesized through several methods. One common synthetic route involves the reaction of diisopropyl ether with p-toluidine in the presence of sulfuric acid . The reaction conditions typically involve heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-(1-methylethyl)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds or quinones.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Nitro compounds, quinones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-Methyl-3-(1-methylethyl)benzenamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(1-methylethyl)benzenamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The compound’s aromatic structure allows it to participate in π-π interactions and other non-covalent interactions, affecting various biochemical pathways.
Comparison with Similar Compounds
- 3-Isopropyl-4-methylaniline
- 4-Methyl-3-propan-2-ylaniline
- 3-Isopropyl-4-methylbenzenamine
Comparison: 4-Methyl-3-(1-methylethyl)benzenamine is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity in substitution reactions and varying degrees of biological activity.
Biological Activity
4-Methyl-3-(1-methylethyl)benzenamine, also known as N-isopropyl-4-methylaniline or m-Cymene, is an organic compound with the molecular formula C10H13N and a molecular weight of approximately 149.22 g/mol. This compound has garnered attention for its potential biological activities and applications in various fields, including material science and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, interaction with biological molecules, and relevant case studies.
Synthesis Methods
Several methods have been employed to synthesize this compound:
- Reductive Amination : Involves the reaction of 4-chloro-N-isopropylaniline with trimethylaluminium followed by hydrolysis.
- Friedel-Crafts Alkylation : A classic method involving the alkylation of an aromatic compound.
These methods highlight the versatility in producing this compound for further biological study .
Interaction Studies
Research has demonstrated that this compound exhibits notable interactions with various biological molecules. Key findings include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may have implications in drug development.
- Cell Signaling Modulation : It influences cell signaling pathways by modifying proteins involved in these processes.
Case Studies
- Antioxidant Activity : A study indicated that this compound possesses antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .
Comparative Analysis
The following table compares this compound with structurally similar compounds regarding their unique features and potential applications:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Methyl-2-isopropylbenzene | C10H14 | Different position of methyl and isopropyl groups. |
2-Methyl-1-isopropylbenzene | C10H14 | Isomeric form affecting physical properties. |
N-Isopropylaniline | C9H13N | Contains an amino group directly attached to benzene. |
p-Cymene (1-Methyl-4-(1-methylethyl)benzene) | C10H14 | Isomeric form differing in substitution pattern. |
The unique meta-substitution pattern of this compound influences its chemical reactivity and biological properties compared to its isomers and related compounds .
At the molecular level, the biological activity of this compound is attributed to several mechanisms:
Properties
IUPAC Name |
4-methyl-3-propan-2-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7(2)10-6-9(11)5-4-8(10)3/h4-7H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCLWCGJHOMCRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625268 |
Source
|
Record name | 4-Methyl-3-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5266-84-2 |
Source
|
Record name | 4-Methyl-3-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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